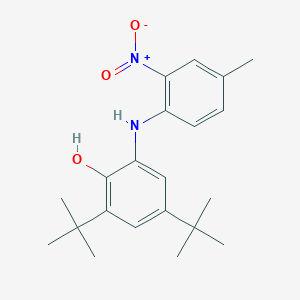
2,4-DI(TERT-BUTYL)-6-(4-METHYL-2-NITROANILINO)PHENOL
Overview
Description
2,4-DI(TERT-BUTYL)-6-(4-METHYL-2-NITROANILINO)PHENOL is an organic compound that belongs to the class of phenolic compounds. It is characterized by the presence of two tert-butyl groups and an amino group attached to a phenol ring, along with a nitrophenyl group. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DI(TERT-BUTYL)-6-(4-METHYL-2-NITROANILINO)PHENOL typically involves a multi-step process. One common method is the Friedel-Crafts alkylation of phenol with isobutylene, catalyzed by a strong acid such as triflic acid or solid acids like zeolites . The isobutylene can be generated in situ by the dehydration of tert-butyl alcohol or methyl tert-butyl ether .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation processes using similar catalysts and conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-DI(TERT-BUTYL)-6-(4-METHYL-2-NITROANILINO)PHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aminophenols.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2,4-DI(TERT-BUTYL)-6-(4-METHYL-2-NITROANILINO)PHENOL has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various antioxidants and UV absorbers.
Biology: Studied for its potential antioxidant properties and effects on biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant activity.
Industry: Utilized in the production of agrochemicals, fragrances, and catalysts.
Mechanism of Action
The mechanism of action of 2,4-DI(TERT-BUTYL)-6-(4-METHYL-2-NITROANILINO)PHENOL primarily involves its antioxidant properties. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The compound may also interact with various molecular targets and pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: A related compound with similar antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol: Known for its use as an antioxidant in food and industrial applications.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.
Uniqueness
2,4-DI(TERT-BUTYL)-6-(4-METHYL-2-NITROANILINO)PHENOL is unique due to the presence of both tert-butyl and nitrophenyl groups, which enhance its antioxidant properties and make it suitable for specific industrial applications.
Properties
IUPAC Name |
2,4-ditert-butyl-6-(4-methyl-2-nitroanilino)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-13-8-9-16(18(10-13)23(25)26)22-17-12-14(20(2,3)4)11-15(19(17)24)21(5,6)7/h8-12,22,24H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQXPZJJMOWTBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 3-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOATE](/img/structure/B4302053.png)
![ETHYL 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE](/img/structure/B4302060.png)
![ETHYL 3-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE](/img/structure/B4302064.png)
![ETHYL 3-(4-METHYLPHENYL)-3-[(2-METHYLPHENYL)FORMAMIDO]PROPANOATE](/img/structure/B4302070.png)
![ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4302071.png)
![ethyl 3-(2-chlorophenyl)-3-[(phenylacetyl)amino]propanoate](/img/structure/B4302075.png)
![ETHYL 3-(2-CHLOROPHENYL)-3-[(FURAN-2-YL)FORMAMIDO]PROPANOATE](/img/structure/B4302083.png)
![ETHYL 3-(2-CHLOROPHENYL)-3-[(2-METHYLPHENYL)FORMAMIDO]PROPANOATE](/img/structure/B4302089.png)
![ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B4302096.png)
![ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B4302103.png)
![ETHYL 3-(4-METHYLPHENYL)-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOATE](/img/structure/B4302121.png)
![3-[4-(hexylamino)-6-methoxy-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B4302144.png)
![1-(4-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-HYDROXYPROPOXY}-3-METHOXYPHENYL)ETHAN-1-ONE](/img/structure/B4302148.png)
![N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amine](/img/structure/B4302155.png)
